2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride include a molecular weight of 228.72 g/mol and a molecular formula of C11H17ClN2O.Scientific Research Applications
Immunosuppressive and Antitumor Applications : A study on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) highlighted its potent immunosuppressive properties, approved for treating multiple sclerosis. Interestingly, beyond its immunosuppressive effects, FTY720 demonstrated antitumor efficacy in several cancer models, indicating a potential application in cancer therapy through mechanisms distinct from its immunomodulatory actions (Li Zhang et al., 2013).
Neuropharmacology and Anticonvulsant Effects : Research into the selective γ-aminobutyric acid (GABA) uptake inhibitor, tiagabine, showed its potent, specific action in inhibiting GABA uptake, resulting in increased GABAergic inhibition in the brain. This mechanism underpins its application as an anticonvulsant agent in managing chronic seizure disorders, providing insights into the neuropharmacological applications of similar compounds (P. Suzdak & J. Jansen, 1995).
Metabolic Pathways and Drug Conjugation : A review by G. Dutton (1978) focused on the metabolic pathways involved in drug conjugation, specifically glucuronidation, as a crucial phase 2 reaction in vertebrates. This process, whereby endogenous polar molecules are conjugated with administered drugs or their metabolites, facilitating excretion, sheds light on the metabolism of complex compounds, including potential pathways for 2-Amino-3-methyl-N-phenylbutanamide hydrochloride (G. Dutton, 1978).
Flavor Chemistry in Food Science : Smit et al. (2009) reviewed the role of branched aldehydes, formed from amino acids in foods, in contributing to flavor, especially in fermented and non-fermented products. This research underscores the significance of understanding the chemical reactions and metabolites of amino acids and related compounds in food science and technology, potentially applicable to the study of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride (B. Smit, W. Engels, & G. Smit, 2009).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-methyl-N-phenylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWNTOZICPWSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-N-phenylbutanamide hydrochloride | |
CAS RN |
635682-91-6 | |
Record name | Butanamide, 2-amino-3-methyl-N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635682-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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